5-Aminotetramethyl rhodamine chemical properties and structure
5-Aminotetramethyl rhodamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminotetramethylrhodamine, commonly known as 5-TAMRA, is a fluorescent dye belonging to the rhodamine family. Renowned for its bright orange-red fluorescence and high photostability, 5-TAMRA has become an indispensable tool in a myriad of biological and biomedical research applications. Its primary amine group provides a reactive handle for covalent attachment to a wide range of biomolecules, including proteins, peptides, and nucleic acids, without significantly altering their biological activity. This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of 5-Aminotetramethylrhodamine, with a focus on experimental protocols and its utility in studying cellular signaling pathways.
Chemical Properties and Structure
5-TAMRA is a single isomer of carboxytetramethylrhodamine, which ensures reproducibility in labeling and downstream applications.[1] Its chemical structure is characterized by a xanthene core, which is responsible for its fluorescent properties, and a reactive primary amine group that allows for straightforward conjugation to biomolecules. The IUPAC name for 5-TAMRA is 9-(2,4-dicarboxyphenyl)-3,6-bis(dimethylamino)-xanthylium, inner salt.[2]
The key chemical and physical properties of 5-Aminotetramethylrhodamine are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Synonyms | 5-Carboxytetramethylrhodamine, 5-TAMRA | [1][2] |
| Molecular Formula | C₂₅H₂₂N₂O₅ | [2][3] |
| Molecular Weight | 430.45 g/mol | [4][5] |
| Appearance | Dark red amorphous solid | [3] |
| Excitation Maximum (λex) | ~546 nm | [2][4] |
| Emission Maximum (λem) | ~579 - 580 nm | [2][6] |
| Molar Extinction Coefficient (ε) | ~92,000 - 95,000 M⁻¹cm⁻¹ | [3][7] |
| Quantum Yield (Φ) | ~0.1 | [2] |
| Solubility | Soluble in DMSO, DMF, and Methanol | [3][7] |
| Storage Conditions | -20°C, protected from light | [3][7] |
Experimental Protocols
The primary utility of 5-TAMRA lies in its ability to be covalently attached to biomolecules. The following sections provide detailed methodologies for labeling proteins and oligonucleotides.
Protein Labeling with 5-TAMRA N-hydroxysuccinimidyl (NHS) Ester
The most common method for labeling proteins with 5-TAMRA involves the use of its N-hydroxysuccinimidyl (NHS) ester derivative (5-TAMRA-SE). The NHS ester reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues) under mild basic conditions to form a stable amide bond.[1]
Materials:
-
5-TAMRA-SE
-
Protein of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
Protocol:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[6] Ensure the buffer is free of primary amines like Tris or glycine.[3]
-
Prepare 5-TAMRA-SE Stock Solution: Immediately before use, dissolve 5-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
Conjugation Reaction: Add the 5-TAMRA-SE solution to the protein solution dropwise while gently vortexing. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1, which should be optimized for the specific protein and application.[6]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3][6]
-
Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).[3][6] For peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purification.[6]
Oligonucleotide Labeling
5-TAMRA can be incorporated into synthetic oligonucleotides at the 5' or 3' end, or internally, using phosphoramidite chemistry on an automated DNA synthesizer.[6] Alternatively, an amine-modified oligonucleotide can be labeled with 5-TAMRA-NHS ester post-synthesis.
Materials:
-
5'-amine-modified oligonucleotide
-
5-TAMRA-NHS ester
-
Anhydrous DMSO
-
Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5[8]
-
Ethanol (70% and 100%)
-
3 M NaCl
Protocol:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in nuclease-free water.
-
Prepare 5-TAMRA-NHS Ester Stock Solution: Dissolve 5-TAMRA-NHS ester in anhydrous DMSO to a concentration of approximately 14 mg/mL (for a 200 µg reaction).[8]
-
Labeling Reaction: Add the 5-TAMRA-NHS ester solution to the oligonucleotide solution in the labeling buffer. Incubate the reaction for 2-4 hours at room temperature in the dark.
-
Purification:
-
Ethanol Precipitation: Precipitate the labeled oligonucleotide by adding 3 M NaCl and cold 100% ethanol.[8] Wash the pellet with 70% ethanol and resuspend in a suitable buffer. A second ethanol precipitation may be necessary to remove residual unreacted dye.[8]
-
HPLC Purification: For higher purity, the labeled oligonucleotide can be purified by reverse-phase HPLC using a C8 or C18 column.[4]
-
Applications in Signaling Pathways: FRET-based Caspase-3 Activity Assay
A powerful application of 5-TAMRA is in Förster Resonance Energy Transfer (FRET) assays to monitor enzymatic activity within signaling pathways.[6] In a FRET-based assay, energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. 5-TAMRA is an excellent FRET acceptor for donor dyes like 6-Carboxyfluorescein (6-FAM).[9]
One of the most well-studied signaling pathways amenable to this technique is the caspase-mediated apoptosis pathway. Caspase-3 is a key executioner caspase that, when activated, cleaves specific substrate proteins, leading to programmed cell death.
Caspase-3 Signaling Pathway and FRET Detection
The activity of caspase-3 can be monitored in real-time using a peptide substrate labeled with a FRET pair, such as FAM and TAMRA. The peptide contains the caspase-3 cleavage sequence, DEVD (Asp-Glu-Val-Asp).[2] In the intact peptide, the close proximity of the donor (FAM) and acceptor (TAMRA) allows for efficient FRET. Upon excitation of the donor, energy is transferred to the acceptor, resulting in acceptor emission. When active caspase-3 cleaves the peptide, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence.
Caption: Caspase-3 signaling pathway with FRET-based detection.
Experimental Workflow for Caspase-3 FRET Assay
The following diagram illustrates a typical workflow for a FRET-based protease assay, such as the one described for caspase-3.
Caption: Experimental workflow for a FRET-based protease assay.
Conclusion
5-Aminotetramethylrhodamine is a versatile and robust fluorescent probe that has found widespread use in the life sciences. Its well-characterized chemical and spectral properties, coupled with straightforward bioconjugation chemistry, make it an ideal choice for labeling a diverse range of biomolecules. The application of 5-TAMRA in advanced techniques such as FRET provides researchers with powerful tools to investigate complex cellular processes, such as the signaling cascades involved in apoptosis. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize 5-TAMRA in their experimental endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. AddexBio Product Detail - MBP, MAPK Substrate-(5-TAMRA) labeled [addexbio.com]
- 5. Detection of protease activity by fluorescent protein FRET sensors: from computer simulation to live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualizing Protease Activity in Living Cells: From Two Dimensions to Four Dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct visualization of protease activity on cells migrating in three-dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TAMRA- and Cy5-labeled probe for efficient kinetic characterization of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
